(1-cyclopropylazetidin-3-yl)methanol
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Overview
Description
(1-cyclopropylazetidin-3-yl)methanol is a chemical compound that features a cyclopropyl group attached to an azetidine ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropylazetidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable azetidine precursor. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1-cyclopropylazetidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated amine.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Cyclopropylazetidine-3-carboxylic acid.
Reduction: Cyclopropylazetidine.
Substitution: Cyclopropylazetidine derivatives with various functional groups.
Scientific Research Applications
(1-cyclopropylazetidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclopropylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The cyclopropyl group imparts rigidity to the molecule, which can influence its binding affinity to enzymes or receptors. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that are crucial for its biological activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar to the azetidine ring in (1-cyclopropylazetidin-3-yl)methanol.
Cyclopropylamine: Contains a cyclopropyl group similar to this compound.
Methanol: The simplest alcohol, similar to the methanol group in this compound.
Uniqueness
This compound is unique due to the combination of its cyclopropyl, azetidine, and methanol groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The rigidity of the cyclopropyl group, the reactivity of the azetidine ring, and the hydrogen bonding capability of the methanol group collectively contribute to its uniqueness.
Properties
CAS No. |
2306274-92-8 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.2 |
Purity |
95 |
Origin of Product |
United States |
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